REACTION_CXSMILES
|
[CH:1]1[CH:6]=[C:5]2[C:7]([C:9]3[C:17](=[O:18])[CH:16]=[CH:15][C:13](=[O:14])[C:10]=3[C:11](=[O:12])[C:4]2=[CH:3][CH:2]=1)=[O:8].[CH2:19]=[CH:20][C:21]([Cl:23])=[CH2:22]>C(O)(=O)C.CCOCC>[Cl:23][C:21]1[CH2:22][CH:16]2[CH:15]([C:13](=[O:14])[C:10]3[C:11](=[O:12])[C:4]4[CH:3]=[CH:2][CH:1]=[CH:6][C:5]=4[C:7](=[O:8])[C:9]=3[C:17]2=[O:18])[CH2:19][CH:20]=1
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=O)C=CC3=O
|
Name
|
|
Quantity
|
1.12 g
|
Type
|
reactant
|
Smiles
|
C=CC(=C)Cl
|
Name
|
|
Quantity
|
6 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred at ambient temperature under nitrogen for 2.5 days
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
the reaction mixture filtered
|
Type
|
WASH
|
Details
|
the retained precipitate washed with ether
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried under reduced pressure in the presence of phosphorus pentoxide
|
Reaction Time |
2.5 d |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CCC2C(C=3C(C=4C=CC=CC4C(C3C(C2C1)=O)=O)=O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 988 mg | |
YIELD: PERCENTYIELD | 72% | |
YIELD: CALCULATEDPERCENTYIELD | 72% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |